
MC-3761
Übersicht
Beschreibung
MC-3761 is a nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Biomedical Engineering and Neuroscience :
- MC-3761 (referred to as MC, methylcellulose) has been explored as a biocompatible scaffolding material for brain repair. Its physical properties can be manipulated to form a soft gel at body temperature, making it suitable for minimally invasive procedures. In studies, MC solutions did not elicit cell death in primary rat astrocytes or neurons, suggesting its potential in tissue engineering for brain injury repair (Tate et al., 2001).
Immunology :
- Research has shown that MC-3761 plays a role in enhancing certain innate immune responses. For instance, the human cathelicidin LL-37, a component of the innate immune system, was found to synergistically enhance the production of cytokines and chemokines, indicating its involvement in augmenting immune responses (Yu et al., 2007).
Molecular Communication :
- In the field of communication engineering, MC-3761 is used as a metaphor for molecular communication (MC) systems. These systems, where molecules act as information carriers, have applications in biotechnology, medicine, and industrial settings. The research emphasizes the need for accurate channel models for the design and efficient operation of MC systems (Jamali et al., 2018).
Environmental Science :
- MC-3761 has been involved in studies related to environmental monitoring, such as assessing biodegradation of contaminants. An example is the use of 37Cl-compound specific isotope analysis for monitoring monochlorobenzene biodegradation under aerobic conditions (Marchesi et al., 2018).
Biotechnology :
- In biotechnology, MC-3761 has been used in novel methods for harvesting living cell sheets. A study demonstrated the use of thermoreversible hydrogel systems composed of MC for this purpose, showing promise in tissue reconstruction applications (Chen et al., 2006).
Chemistry and Material Science :
- The compound has been studied for its application in creating polymers with complex architecture through living anionic polymerization. This research highlights its potential in developing advanced materials with multifunctional properties (Hadjichristidis et al., 2001).
Nuclear Medicine and Physics :
- In nuclear medicine, technologies for extracting and purifying isotopes like 37Ar from compounds like calcium oxide have been developed, showing the relevance of MC-3761 in radiological studies (Barsanov et al., 2006).
Eigenschaften
Molekularformel |
C14H8Cl3NO5 |
|---|---|
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
methyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate |
InChI |
InChI=1S/C14H8Cl3NO5/c1-22-14(19)9-6-8(2-3-12(9)18(20)21)23-13-10(16)4-7(15)5-11(13)17/h2-6H,1H3 |
InChI-Schlüssel |
KZPZKNHAIWLBJQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


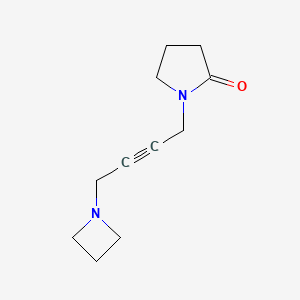
![3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoic acid](/img/structure/B1203875.png)

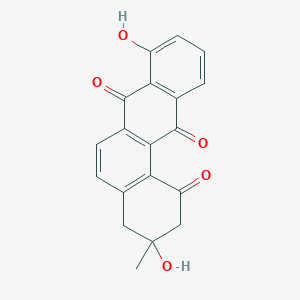

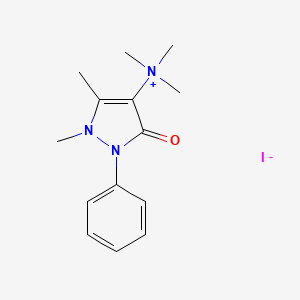
![1-[3-(4-Chlorophenyl)propyl]piperazine](/img/structure/B1203885.png)
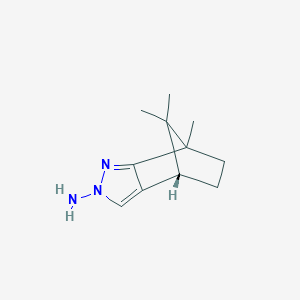
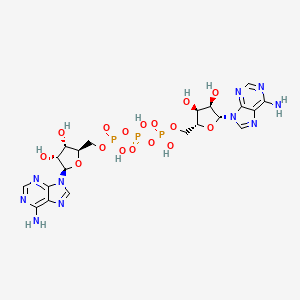
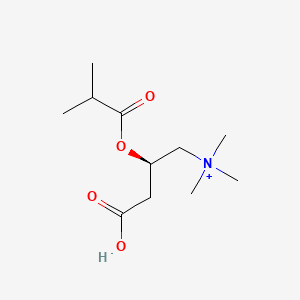


![2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid](/img/structure/B1203894.png)